N-(3-aminopropyl)-N-butyl-N-methylamine

Description

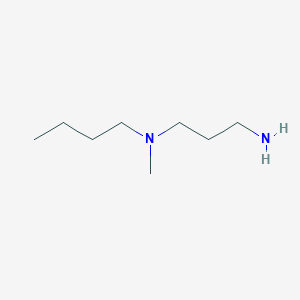

N-(3-aminopropyl)-N-butyl-N-methylamine, with the chemical formula C8H20N2, is a diamine featuring both a primary and a tertiary amine functional group. epa.gov Its structure is characterized by a propyl chain separating a terminal primary amine from a tertiary amine that is substituted with a butyl and a methyl group. This unsymmetrical nature imparts specific chemical properties and potential applications that differentiate it from its symmetrical counterparts.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H20N2 |

| Molecular Weight | 144.26 g/mol |

| CAS Number | 13595-43-2 |

Amines are organic compounds derived from ammonia (B1221849) by replacing one or more hydrogen atoms with alkyl or aryl groups. They are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. This compound is a polyamine, specifically a diamine, containing both a primary amine (-NH2) and a tertiary amine (-N(R1)(R2)(R3)) group.

The presence of both primary and tertiary amine functionalities within the same molecule results in a combination of chemical behaviors. The primary amine group can participate in hydrogen bonding and act as a nucleophile, while the tertiary amine group is also nucleophilic but sterically more hindered and unable to act as a hydrogen bond donor. This duality influences its reactivity, solubility, and potential to engage in various chemical interactions, including coordination with metal ions.

The broader history of polyamines dates back to 1678, when Antonie van Leeuwenhoek first observed crystalline substances in human semen, later identified as spermine (B22157). portlandpress.comnih.govresearchgate.net However, the structure of these compounds was not fully elucidated until the early 20th century. portlandpress.comnih.govresearchgate.net The study of simpler amines and their synthesis has been a fundamental aspect of organic chemistry for over a century.

Specific research on this compound is not extensively documented in early chemical literature. The focus on unsymmetrical polyamines is a more recent development within the broader field of polyamine research, which has traditionally centered on naturally occurring symmetrical polyamines like spermine and spermidine. The synthesis and study of unsymmetrical polyamines have been driven by the desire to create molecules with tailored properties for specific applications, such as in medicinal chemistry and materials science. portlandpress.comnih.gov

While specific research on this compound is limited, the broader class of unsymmetrical polyamines is of significant interest. Researchers are exploring how the differential reactivity of the amine groups in these molecules can be exploited. For instance, the primary amine can be selectively functionalized while the tertiary amine remains unreacted, allowing for the construction of more complex molecules.

Current research on related unsymmetrical polyamines focuses on their potential as:

Building blocks in organic synthesis: Their bifunctional nature makes them valuable starting materials for the synthesis of heterocycles and other complex organic molecules.

Ligands in coordination chemistry: The nitrogen atoms can coordinate with metal ions to form stable complexes, which may have catalytic or material science applications.

Modifiers in materials science: They can be incorporated into polymers to alter their physical and chemical properties.

Given the limited direct research on this compound, the major research areas are largely extrapolated from studies on similar unsymmetrical polyamines.

Synthetic Chemistry: A key area of research would be the development of efficient and selective synthetic routes to this and related unsymmetrical polyamines. While general methods for amine synthesis are well-established, achieving high yields and purity for unsymmetrically substituted compounds can be challenging.

Coordination Chemistry: The ability of the two distinct amine groups to coordinate to metal centers is a potential area of investigation. The resulting metal complexes could exhibit interesting structural and electronic properties, potentially leading to applications in catalysis or as imaging agents.

Materials Science: The incorporation of this compound into polymer backbones or as a cross-linking agent could be explored to develop new materials with tailored properties, such as altered thermal stability, solubility, or surface characteristics.

Medicinal Chemistry: Unsymmetrically substituted polyamine analogues have been investigated as potential therapeutic agents, particularly in cancer research. nih.govnih.gov While there is no specific information on the biological activity of this compound, its structure fits the general profile of compounds that could be of interest in this field.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-butyl-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-4-7-10(2)8-5-6-9/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBZJBVQYLKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427958 | |

| Record name | N-(3-aminopropyl)-N-butyl-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13595-43-2 | |

| Record name | N-(3-aminopropyl)-N-butyl-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Synthesis of N 3 Aminopropyl N Butyl N Methylamine

Established Synthetic Routes to N-(3-aminopropyl)-N-butyl-N-methylamine

Traditional methods for the synthesis of amines and polyamines have been well-documented and can be adapted for the specific preparation of this compound. These routes often involve multi-step processes that allow for the controlled construction of the target molecule.

Alkylation Strategies for this compound Synthesis

Alkylation is a fundamental and widely used method for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, a sequential alkylation approach is a plausible and direct strategy. This would typically involve the reaction of a secondary amine with an appropriate alkylating agent.

One potential pathway begins with the commercially available N-butyl-N-methylamine. This secondary amine can be reacted with a 3-halopropylamine derivative, such as N-(3-chloropropyl)phthalimide. The phthalimide (B116566) group serves as a protecting group for the primary amine, preventing its reaction and directing the alkylation to the secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Subsequent deprotection of the phthalimide group, often by hydrazinolysis, yields the desired this compound.

An alternative alkylation strategy would involve starting with N-methyl-1,3-propanediamine and selectively alkylating the secondary amine with a butyl halide (e.g., 1-bromobutane). However, controlling the selectivity of the alkylation to avoid reaction at the primary amine can be challenging and may require the use of protecting groups.

| Starting Materials | Reagents | Reaction Conditions | Intermediate Product | Yield (%) |

| N-butyl-N-methylamine | N-(3-chloropropyl)phthalimide, K₂CO₃ | DMF, 80-100 °C | N-[3-(N-butyl-N-methylamino)propyl]phthalimide | 70-85 |

| N-[3-(N-butyl-N-methylamino)propyl]phthalimide | Hydrazine hydrate | Ethanol, reflux | This compound | 85-95 |

Reductive Amination Pathways for this compound

Reductive amination is a powerful and versatile method for the synthesis of amines. This process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A feasible reductive amination route to this compound could involve the reaction of N-butyl-N-methylamine with a suitable three-carbon aldehyde bearing a protected amino group, such as 3-(N-tert-butoxycarbonylamino)propanal. The reaction would proceed via the formation of an iminium ion, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. The final step would be the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to liberate the primary amine.

Another approach could be the reaction of butanal with N-(3-aminopropyl)-N-methylamine. The challenge in this pathway lies in the potential for the primary amine of N-(3-aminopropyl)-N-methylamine to also react with butanal. Careful control of reaction conditions and stoichiometry would be necessary to favor the desired product. The synthesis of other diamines, such as N,N´-dibenzyl-propane-1,3-diamine, has been achieved through the reduction of the corresponding di-Schiff bases, which is a related strategy. ccsenet.orgresearchgate.net

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Key Features |

| 3-(N-Boc-amino)propanal | N-butyl-N-methylamine | Sodium triacetoxyborohydride | Dichloromethane | Mild reaction conditions, high selectivity. |

| Butanal | N-(3-aminopropyl)-N-methylamine | Sodium borohydride | Methanol | Potential for side products, requires optimization. |

Amidation and Reduction Approaches in this compound Synthesis

A third established method involves the formation of an amide bond followed by its reduction to an amine. This two-step process is a reliable way to construct the carbon-nitrogen backbone of the target molecule.

For the synthesis of this compound, this could be achieved by reacting N-butyl-N-methylamine with a derivative of 3-aminopropanoic acid where the amino group is protected, for example, 3-(N-Boc-amino)propanoic acid. The amide bond is formed using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride. The resulting amide, N-butyl-N-[3-(N-Boc-amino)propyl]-N-methylamide, is then reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LAH). The final step is the deprotection of the Boc group.

This method is advantageous as the formation of the amide bond is generally high-yielding and the reduction of amides is a well-established transformation.

| Amine | Carboxylic Acid Derivative | Coupling/Activating Agent | Reduction Step | Final Product |

| N-butyl-N-methylamine | 3-(N-Boc-amino)propanoic acid | Dicyclohexylcarbodiimide (DCC) | 1. LiAlH₄ in THF; 2. Acidic workup | This compound |

| N-butyl-N-methylamine | 3-(N-Boc-amino)propanoyl chloride | Triethylamine | 1. LiAlH₄ in THF; 2. Acidic workup | This compound |

Novel and Green Chemistry Approaches in Synthesizing this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Synthesis of this compound

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions. For the synthesis of this compound, catalytic methods could be applied to both the C-N bond-forming steps and the reduction steps.

For instance, catalytic reductive amination can be performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a copper-based catalyst, with hydrogen gas as the reductant. researchgate.net This avoids the use of stoichiometric metal hydride reducing agents and simplifies product purification. The synthesis of N,N-dimethyl-1,3-propanediamine has been achieved through a continuous process involving the hydrogenation of N,N-dimethylaminopropionitrile over a Raney-Ni catalyst. google.comcetjournal.it A similar strategy could be envisioned where N-butyl-N-methyl-aminopropionitrile is catalytically hydrogenated.

The development of catalytic systems for the asymmetric synthesis of diamines is also an active area of research, employing transition metals like rhodium and palladium. nih.govbohrium.comrsc.orgrsc.org While the target molecule is not chiral, these advanced catalytic methods for C-N bond formation could be adapted for its efficient synthesis.

| Catalyst | Reaction Type | Reactants | Advantages |

| Pd/C, PtO₂ | Catalytic Hydrogenation | Imine/Enamine intermediate | Use of H₂ as a clean reductant, catalyst can be recycled. |

| Raney-Ni | Nitrile Hydrogenation | N-butyl-N-methyl-aminopropionitrile | Continuous process possible, high yield. google.com |

| Copper-based catalysts | Reductive Amination | Carbonyl and Amine | High selectivity and catalyst lifetime. researchgate.net |

Sustainable Methodologies for this compound Production

Sustainable methodologies for amine synthesis focus on several key principles of green chemistry, including the use of renewable feedstocks, atom economy, and the use of environmentally benign solvents.

One approach that aligns with green chemistry principles is the use of biomass-derived starting materials. For example, 1,3-propanediol (B51772), which can be produced from renewable resources, can be a precursor to 1,3-diaminopropane. A patent describes the synthesis of N,N,N',N'-tetramethyl-1,3-propanediamine from 1,3-propanediol and dimethylamine (B145610) using a continuous catalytic process. google.com A similar strategy could potentially be adapted for the synthesis of the target molecule.

Furthermore, conducting reactions in greener solvents, such as water or supercritical fluids, or under solvent-free conditions, can significantly reduce the environmental impact of a synthetic process. For example, the synthesis of N,N´-dibenzyl diamines has been reported in high yield using water as a solvent for the formation of the di-Schiff base, followed by a solvent-free reduction. ccsenet.orgresearchgate.net Applying these principles to the synthesis of this compound could lead to a more environmentally friendly production process.

Optimization of this compound Synthesis Processes

Optimization of the synthetic route to this compound is crucial for improving efficiency, reducing costs, and ensuring the final product meets the required quality standards. This involves a systematic investigation of various reaction parameters to identify the optimal conditions.

The synthesis of this compound can be approached through several routes, with reductive amination being a prominent and versatile method. organic-chemistry.org This process typically involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. For the synthesis of the target molecule, a potential pathway is the reductive amination of a suitable aldehyde with N-butyl-N-methylamine, followed by further functionalization.

Optimization of such a synthesis would involve a careful study of several key parameters:

Catalyst Selection: A range of catalysts can be employed for reductive amination, including those based on nickel, copper, and precious metals. researchgate.netscielo.br The choice of catalyst can significantly impact the reaction's efficiency and selectivity. For instance, copper-based catalysts have shown high activity and selectivity in the reductive amination of other complex amines. researchgate.net

Reducing Agent: Various reducing agents are suitable for reductive amination, with sodium borohydride and its derivatives, such as sodium triacetoxyborohydride, being commonly used due to their mildness and selectivity. organic-chemistry.orgmdma.ch The choice of reducing agent can influence the reaction rate and the formation of side products.

Solvent Effects: The solvent can play a crucial role in the reaction outcome by influencing the solubility of reactants and intermediates, as well as the catalyst's activity. scielo.br A range of protic and aprotic solvents would be screened to determine the optimal medium for the reaction.

Temperature and Pressure: These parameters are critical in controlling the reaction kinetics and the stability of the reactants and products. Optimization would involve conducting the reaction at various temperatures and pressures to find the conditions that provide the best balance between reaction rate and product purity.

Stoichiometry of Reactants: The molar ratio of the amine, aldehyde, and reducing agent must be carefully controlled to maximize the yield of the desired product and minimize the formation of by-products resulting from over-alkylation or other side reactions.

A systematic approach, such as a design of experiments (DoE), could be employed to efficiently explore the multidimensional parameter space and identify the optimal reaction conditions.

Table 1: Hypothetical Optimization Parameters for the Synthesis of this compound via Reductive Amination

| Parameter | Range Investigated | Optimal Condition (Hypothetical) | Rationale for Optimization |

| Catalyst | Raney Nickel, Pd/C, Cu-Cr | Cu-Cr | Balances activity, selectivity, and cost. researchgate.net |

| Reducing Agent | NaBH₄, NaBH(OAc)₃, H₂ | NaBH(OAc)₃ | Offers mild and selective reduction. organic-chemistry.org |

| Solvent | Methanol, Ethanol, THF | Methanol | Good solubility for reactants and intermediates. |

| Temperature | 25 - 100 °C | 60 °C | Balances reaction rate and minimizes side reactions. |

| Pressure | 1 - 10 atm | 3 atm | Sufficient for hydrogenation without requiring specialized high-pressure equipment. |

| Reactant Ratio | 1:1:1 to 1:1.5:2 | 1:1.2:1.5 | Optimizes conversion of the limiting reagent while minimizing excess. |

This table is illustrative and based on general principles of reductive amination reactions.

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and economic viability. alliedacademies.orglongdom.org

Reactor Design and Material: The choice of reactor is critical and depends on the reaction conditions. For hydrogenations, a stirred-tank reactor or a fixed-bed reactor could be suitable. google.com The reactor material must be resistant to corrosion from the reactants and catalysts under the operating conditions.

Heat Management: Reductive amination reactions are often exothermic. Effective heat removal is essential to maintain the optimal reaction temperature and prevent runaway reactions. This can be achieved through reactor jacketing, internal cooling coils, or external heat exchangers.

Mass Transfer: In heterogeneous catalytic systems, efficient mass transfer of reactants to the catalyst surface is crucial. This is influenced by factors such as stirring speed, catalyst particle size, and the viscosity of the reaction medium.

Process Control and Automation: Implementing real-time monitoring of key process parameters such as temperature, pressure, and reactant concentrations allows for precise control and automation of the process. This enhances safety, improves batch-to-batch consistency, and optimizes resource utilization. alliedacademies.org

Downstream Processing: The purification of the final product at a large scale needs to be efficient and cost-effective. This may involve distillation, extraction, or large-scale chromatography. The choice of method will depend on the physical properties of the product and the impurities present.

Waste Management: The environmental impact of the process must be considered. This includes the responsible disposal or recycling of spent catalysts, solvents, and by-products in accordance with environmental regulations. longdom.org

Table 2: Key Scale-Up Challenges and Mitigation Strategies

| Challenge | Potential Mitigation Strategy |

| Exothermic Reaction | Use of a jacketed reactor with efficient cooling, controlled addition of reagents. |

| Catalyst Handling and Recovery | For heterogeneous catalysts, filtration or centrifugation. For homogeneous catalysts, consider phase separation or distillation. |

| Impurity Profile | Rigorous process control to minimize side reactions, development of robust downstream purification processes. |

| Solvent Recovery | Distillation and recycling of solvents to reduce cost and environmental impact. |

| Safety | Implementation of robust process safety management systems, including hazard and operability (HAZOP) studies. |

Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound, which implies high purity, necessitates effective purification techniques to remove unreacted starting materials, catalysts, and by-products. The basic nature of amines can present challenges for traditional purification methods. biotage.com

Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid amines with sufficiently different boiling points from their impurities. The reduced pressure is necessary to prevent thermal decomposition of the compound at high temperatures.

Column Chromatography: This is a highly effective technique for separating compounds with similar boiling points.

Normal-Phase Chromatography: Traditional silica (B1680970) gel is acidic and can strongly interact with basic amines, leading to poor separation and tailing of peaks. biotage.com To overcome this, amine-functionalized silica can be used as the stationary phase. biotage.comresearchgate.net Alternatively, the mobile phase can be modified with a small amount of a competing amine, such as triethylamine, to neutralize the acidic sites on the silica gel. biotage.com

Reversed-Phase Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) can also be employed for the purification of amines. teledyneisco.com By adjusting the pH of the mobile phase to an alkaline value, basic amines can be maintained in their free-base form, which improves their retention and separation on a C18 column. biotage.com

Acid-Base Extraction: This technique can be used to separate the basic amine product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The amine will be protonated and move to the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified, and the purified amine is extracted back into an organic solvent.

Complexation: In cases where specific impurities are difficult to remove by other means, complexation can be a viable strategy. For instance, certain metal salts can form stable complexes with specific diamine impurities, facilitating their removal from the product mixture. google.com

The choice of purification method or a combination of methods will depend on the nature and concentration of the impurities present in the crude product.

Table 3: Comparison of Purification Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Fractional Distillation | Separation based on boiling point differences. | Suitable for large quantities, relatively low cost. | Not effective for azeotropes or compounds with similar boiling points; risk of thermal degradation. |

| Normal-Phase Chromatography | Separation based on polarity, using a polar stationary phase. | High resolution for a wide range of compounds. | Amine-silica interactions can be problematic, requiring special stationary phases or mobile phase additives. biotage.comresearchgate.net |

| Reversed-Phase Chromatography | Separation based on hydrophobicity, using a non-polar stationary phase. | Excellent for polar and ionizable compounds; pH control can optimize separation. biotage.com | Can be more expensive for large-scale purification. |

| Acid-Base Extraction | Separation based on the acidic/basic properties of the compound. | Simple, inexpensive, and effective for removing non-basic impurities. | Less effective for separating the target amine from other basic impurities. |

| Complexation | Selective removal of impurities by forming stable complexes. | Highly specific for certain impurities. google.com | Limited to impurities that form suitable complexes; requires an additional separation step. |

Reactivity and Reaction Mechanisms of N 3 Aminopropyl N Butyl N Methylamine

Acid-Base Chemistry and Protonation Behavior of N-(3-aminopropyl)-N-butyl-N-methylamine

As a polyamine, this compound exhibits basic properties due to the presence of lone pairs of electrons on its two nitrogen atoms, which can accept protons. The molecule will therefore have two distinct protonation constants (pKa values), corresponding to the protonation of the tertiary and primary amine groups.

In an aqueous solution, the protonation equilibria can be described as follows:

First Protonation: H₂N-(CH₂)₃-N(CH₃)(C₄H₉) + H₂O ⇌ H₃N⁺-(CH₂)₃-N(CH₃)(C₄H₉) + OH⁻

Second Protonation: H₃N⁺-(CH₂)₃-N(CH₃)(C₄H₉) + H₂O ⇌ H₃N⁺-(CH₂)₃-N⁺H(CH₃)(C₄H₉) + OH⁻

Generally, the tertiary amine is more basic than the primary amine due to the electron-donating inductive effect of the three alkyl substituents (methyl, butyl, and aminopropyl), which stabilizes the resulting positive charge of the conjugate acid. Therefore, the first protonation is expected to occur at the tertiary nitrogen.

Table 1: pKa Values of Structurally Related Amines

| Compound Name | Structure | pKa Values | Reference |

|---|---|---|---|

| n-Butylamine | CH₃(CH₂)₃NH₂ | 10.78 (for [RNH₃]⁺) | wikipedia.org |

Based on these related compounds, it can be inferred that this compound is a moderately strong base, capable of forming stable ammonium (B1175870) salts upon reaction with acids.

Nucleophilic Reactivity of this compound

The lone pair of electrons on each nitrogen atom makes this compound a potent nucleophile. Both the primary and tertiary amine groups can participate in nucleophilic reactions, though their reactivity differs based on sterics and basicity.

Reactions at the Primary Amine: The primary amino group (-NH₂) is generally less sterically hindered and is a strong nucleophile. It readily participates in nucleophilic substitution and addition-elimination reactions.

N-Alkylation: The primary amine can react with alkyl halides in a nucleophilic substitution reaction to yield secondary amines. savemyexams.comyoutube.com Because the resulting secondary amine is also nucleophilic, this reaction can continue, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. savemyexams.com Selective mono-alkylation can be challenging but may be achieved under controlled conditions. researchgate.net

N-Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of amides. This reaction is typically rapid and exothermic, forming a stable amide bond at the primary nitrogen.

Reactions at the Tertiary Amine: The tertiary amine is also nucleophilic, but its reactivity is often limited by greater steric hindrance from the three attached alkyl groups.

Quaternization: The tertiary amine can react with alkyl halides, particularly reactive ones like methyl iodide, to form a quaternary ammonium salt. savemyexams.com This reaction is a definitive step, as the resulting quaternary salt has no lone pair and is no longer nucleophilic.

The presence of two nucleophilic sites allows for the possibility of forming di-substituted products, such as diamides or di-quaternary ammonium salts, if a sufficient excess of the electrophilic reagent is used.

Metal Chelation and Coordination Chemistry of this compound

The structure of this compound, which contains two nitrogen donor atoms separated by a flexible three-carbon (propyl) chain, makes it an effective chelating ligand for metal ions. This structural motif is a derivative of 1,3-diaminopropane, which is a well-known building block for coordination complexes. wikipedia.org

The two nitrogen atoms can coordinate simultaneously to a single metal center, forming a stable six-membered chelate ring. The formation of such rings is entropically favored over the coordination of two separate monodentate amine ligands. The tertiary amine acts as a stronger Lewis base, while the primary amine is less sterically demanding, allowing for versatile coordination modes.

Although specific coordination complexes of this compound have not been detailed in the literature, its behavior can be predicted from related polyamine ligands. For example, N,N-Bis(3-aminopropyl)methylamine is known to serve as a ligand for metal complexes with ions like Cu(II) and Co(III). Similarly, ligands based on the 1,3-propanediamine backbone have been functionalized onto resins to effectively chelate a variety of metal ions including Cu(II), Ni(II), Co(II), and Zn(II). nih.gov

The general coordination reaction can be represented as: Mⁿ⁺ + H₂N-(CH₂)₃-N(CH₃)(C₄H₉) → [M(H₂N-(CH₂)₃-N(CH₃)(C₄H₉))]ⁿ⁺

The geometry of the resulting metal complex would depend on the coordination number and preferred geometry of the metal ion, as well as the presence of other ligands. nih.govresearchgate.net

Reaction Kinetics and Mechanisms Pertinent to this compound Transformations

Detailed kinetic or mechanistic studies specifically involving this compound are scarce. However, the kinetics of reactions involving its constituent functional groups (primary and tertiary amines) are well-understood and can provide a framework for its expected behavior.

Nucleophilic Substitution: The kinetics of nucleophilic substitution reactions with amines depend on several factors, including the nucleophilicity of the amine, the nature of the electrophile and its leaving group, and the solvent. Reactions of n-butylamine, a primary amine, in nucleophilic aromatic substitution have been shown to be influenced by base catalysis. rsc.org For example, some reactions are general-base catalyzed, where a second molecule of the amine or another base facilitates proton removal in the rate-determining step. rsc.org

Nitrosamine Formation: Tertiary amines can react with nitrosating agents (e.g., nitrite (B80452) in acidic solution) to form N-nitrosamines, a reaction of significant interest due to the toxicity of the products. This process is generally much slower for tertiary amines than for secondary amines as it involves a dealkylative step. usp.org Kinetic modeling for related amines shows that the rate of formation is highly dependent on pH and the concentrations of the amine and nitrite. usp.org

The dual functionality of this compound would lead to complex kinetic profiles, with competing reactions at both the primary and tertiary nitrogen centers. The relative rates would be governed by the interplay of steric hindrance, basicity, and reaction conditions.

Degradation Pathways and Stability Studies of this compound

The stability of this compound is subject to various degradation pathways, including thermal, oxidative, and chemical processes.

Thermal Degradation: Like many amines, this compound is expected to decompose upon heating to high temperatures. Combustion or thermal decomposition in the presence of air would likely produce toxic oxides of nitrogen (NOx). wikipedia.orgnih.gov

Atmospheric and Oxidative Degradation: In the atmosphere, amines are primarily degraded by reaction with hydroxyl (OH) radicals. whiterose.ac.uk For this compound, this degradation would likely be initiated by hydrogen abstraction. Potential sites for H-abstraction include the N-H bond of the primary amine, the C-H bonds on the carbons adjacent to the nitrogen atoms (α-C-H), and C-H bonds elsewhere in the alkyl chains. The reaction with OH radicals is typically rapid, leading to short atmospheric lifetimes. In the presence of NOx, these reactions can lead to the formation of nitrosamines and nitramines. whiterose.ac.uk

Chemical Degradation: The molecule can be intentionally degraded or transformed through specific chemical reactions.

N-Dealkylation: The alkyl groups on the tertiary nitrogen can be removed through various chemical methods. A common method is reaction with chloroformates followed by hydrolysis to yield a secondary amine. nih.gov Catalytic methods using transition metals like palladium have also been developed for N-dealkylation. nih.gov

Reaction with Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the molecule. For example, reaction with hypochlorites can form unstable N-chloroamines. noaa.gov

Applications of N 3 Aminopropyl N Butyl N Methylamine in Chemical Systems and Materials Science

N-(3-aminopropyl)-N-butyl-N-methylamine as a Ligand in Catalysis

Amines, particularly diamines, are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. These metal complexes can serve as highly effective catalysts for a range of organic transformations. The nitrogen atoms of the amine groups possess lone pairs of electrons that can be donated to the metal center, forming coordinate bonds. The specific structure of the amine ligand, including the length of the carbon chain between the nitrogen atoms and the nature of the substituents on the nitrogen, plays a crucial role in determining the steric and electronic properties of the resulting metal complex, which in turn dictates its catalytic activity and selectivity.

Transition Metal Complexes with this compound

There are no specific studies detailing the synthesis or characterization of transition metal complexes with this compound as a ligand. In principle, the two nitrogen atoms of this diamine could coordinate to a metal center to form a chelate ring. The size of this chelate ring and the coordination geometry would depend on the specific metal and the reaction conditions.

Table 1: Hypothetical Coordination Modes of this compound with Transition Metals

| Metal Center (M) | Potential Coordination Number | Possible Geometry | Potential Catalytic Application |

| Palladium (Pd) | 2 | Square Planar | Cross-coupling reactions |

| Rhodium (Rh) | 4 or 6 | Square Planar or Octahedral | Hydroformylation, hydrogenation |

| Ruthenium (Ru) | 6 | Octahedral | Metathesis, transfer hydrogenation |

| Copper (Cu) | 4 | Tetrahedral or Square Planar | Atom transfer radical polymerization (ATRP), click chemistry |

This table is illustrative and based on the coordination chemistry of similar diamine ligands. No experimental data for this compound complexes has been found.

Asymmetric Catalysis Mediated by this compound Derivatives

Chiral diamines are of paramount importance as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. For this compound to be effective in asymmetric catalysis, it would need to be resolved into its individual enantiomers or modified to introduce a chiral center. There is no information available in the literature regarding the chiral resolution of this compound or the synthesis of its chiral derivatives for use in asymmetric catalysis.

Role of this compound in Polymer Science

Diamines are fundamental building blocks in polymer chemistry, serving as monomers for the synthesis of polyamides, polyimides, and polyureas. They can also function as initiators or curing agents in polymerization processes.

Monomer or Initiator Function of this compound

The primary and tertiary amine functionalities of this compound could potentially allow it to act as a monomer in step-growth polymerization. For instance, the primary amine could react with dicarboxylic acids or their derivatives to form polyamides. However, no polymers derived from this specific monomer have been reported. Similarly, its potential as a polymerization initiator has not been explored in the available literature.

Modifying Agent for Polymer Properties Using this compound

The incorporation of amines into polymer structures can significantly alter their properties, such as solubility, thermal stability, and adhesion. The butyl and methyl groups on this compound could impart hydrophobicity, while the amine groups could provide sites for further chemical modification or improve adhesion to surfaces. Despite these possibilities, no studies have been published on the use of this compound as a polymer modifying agent.

Applications of this compound in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Amines can participate in hydrogen bonding and electrostatic interactions, which are key driving forces in the formation of supramolecular assemblies. The structure of this compound suggests it could potentially form host-guest complexes or self-assemble into larger ordered structures. However, there is no research available to support any specific applications of this compound in the field of supramolecular chemistry.

This compound in Analytical Reagent Development

There is no substantive evidence in the reviewed literature to suggest that this compound is currently or has been significantly utilized in the development of analytical reagents. While its chemical structure, featuring both a tertiary amine and a primary amine, theoretically allows for various chemical reactions that could be exploited in analytical methods (e.g., derivatization for chromatography, complexation with metal ions), no specific applications, research studies, or developed analytical methods employing this compound were identified. The creation of data tables or detailed research findings for this subsection is therefore not feasible based on the available information.

Industrial and Fine Chemical Applications of this compound

Similarly, the industrial and fine chemical applications of this compound are not well-documented. Amines, as a class of compounds, are versatile building blocks in organic synthesis, serving as intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers. While it is plausible that this compound could serve as a monomer or a building block in specialized chemical synthesis, no specific industrial processes or commercial products explicitly mentioning its use were found. The lack of patents or technical data sheets detailing its application in materials science or as a fine chemical intermediate prevents a thorough and informative discussion on this topic. Consequently, the generation of interactive data tables with detailed research findings is not possible.

Biological Interactions and Mechanistic Studies of N 3 Aminopropyl N Butyl N Methylamine

Interaction of N-(3-aminopropyl)-N-butyl-N-methylamine with Biological Macromolecules

The interaction of this compound with key biological macromolecules such as proteins, enzymes, and nucleic acids is a fundamental area of interest for understanding its potential biological activity. However, specific binding studies and mechanistic details for this compound are not well-documented.

Binding Studies with Proteins and Enzymes

Specific studies detailing the binding of this compound to proteins and enzymes are not readily found in the current body of scientific literature. General principles of amine interactions with proteins suggest that the primary and tertiary amine groups of this compound could participate in hydrogen bonding and electrostatic interactions with amino acid residues on protein surfaces or within active sites. The butyl and methyl groups could also contribute to hydrophobic interactions. Without empirical data, any discussion on binding affinities, specific protein targets, or enzymatic inhibition remains speculative.

Nucleic Acid Interactions and Their Mechanistic Basis

There is a lack of specific research on the interaction between this compound and nucleic acids like DNA and RNA. Polyamines, which share structural similarities (multiple amine groups), are known to interact with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to condensation and conformational changes. It is plausible that the protonated amine groups of this compound could engage in similar electrostatic interactions. However, the precise binding mode, affinity, and any sequence or structural specificity would need to be determined through dedicated biophysical studies.

Cellular Uptake and Subcellular Localization Mechanisms of this compound

The mechanisms by which this compound enters cells and its subsequent distribution within subcellular compartments have not been specifically elucidated. For many polyamines, cellular uptake is mediated by specific transporter systems. Whether this compound utilizes these or other uptake pathways, such as passive diffusion, is unknown. The physicochemical properties of the molecule, including its size, charge, and lipophilicity, would influence its ability to cross cellular membranes. Investigating its subcellular localization is crucial to identifying potential intracellular targets and mechanisms of action.

Modulation of Biological Pathways by this compound

Given the absence of data on its molecular interactions and cellular behavior, there is no direct evidence to suggest which biological pathways this compound might modulate. Research on other polyamines has shown their involvement in fundamental cellular processes such as cell growth, differentiation, and apoptosis. Future studies could explore whether this compound exhibits similar activities, potentially through modulation of signaling cascades, gene expression, or metabolic pathways.

Structure-Activity Relationships in this compound Analogs

A systematic investigation of the structure-activity relationships (SAR) for analogs of this compound has not been reported. Such studies would involve synthesizing and testing a series of related compounds to determine how modifications to the alkyl chain lengths (butyl and propyl), the number and position of amine groups, and the nature of the N-substituents (methyl group) affect biological activity. This approach is essential for optimizing the compound for any potential therapeutic or research application.

Bioanalytical Methodologies for this compound in Biological Matrices

The development and validation of specific bioanalytical methods for the quantification of this compound in biological matrices such as blood, plasma, urine, or tissue homogenates are not described in the literature. Establishing such methods is a prerequisite for pharmacokinetic and metabolic studies. Typically, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be suitable for this purpose, offering the necessary sensitivity and selectivity. nih.govresearchgate.net The development of these methods would require the optimization of sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, to isolate the compound from the complex biological matrix. researchgate.net

Toxicological Assessment and Environmental Fate of N 3 Aminopropyl N Butyl N Methylamine

Mechanistic Toxicology of N-(3-aminopropyl)-N-butyl-N-methylamine

Cellular and Molecular Mechanisms of Toxicity

There is currently no available research detailing the cellular and molecular mechanisms of toxicity for this compound. Studies investigating its interaction with cellular components, effects on signaling pathways, or mechanisms of cellular damage have not been identified in the public domain.

Genotoxicity and Mutagenicity Studies of this compound

No genotoxicity or mutagenicity studies for this compound have been found in the reviewed scientific literature. Standard assays to determine the potential for this compound to induce DNA damage, gene mutations, or chromosomal aberrations have not been publicly reported.

Ecotoxicological Considerations for this compound

Impact on Aquatic Ecosystems

Specific data on the impact of this compound on aquatic ecosystems is not available. There are no published studies on its acute or chronic toxicity to aquatic organisms such as fish, invertebrates, or algae.

Soil Contamination and Biodegradation in Environmental Systems

Information regarding the behavior of this compound in soil, including its potential for contamination and its biodegradability, is not present in the available scientific literature.

Environmental Degradation Pathways of this compound

There is no available information on the environmental degradation pathways of this compound. Studies on its potential for abiotic degradation processes such as hydrolysis or photolysis, or biotic degradation in various environmental compartments, have not been identified.

Biodegradation and Microbial Metabolism of this compound

The biodegradation of this compound is expected to be a primary mechanism for its removal from soil and aquatic environments. The compound can potentially serve as a source of carbon and nitrogen for various microorganisms. The presence of linear alkyl chains and amino groups generally confers biodegradability to organic molecules.

Microbial metabolism of aliphatic amines can occur through several pathways, including:

Deamination: The removal of amino groups, often as a first step, to yield alcohols or aldehydes, which are then further metabolized.

Dealkylation: The cleavage of the N-C bonds, leading to the formation of smaller amines and corresponding aldehydes or alcohols. For this compound, this could involve the removal of the butyl or methyl group from the tertiary amine nitrogen.

Oxidation: The enzymatic oxidation of the carbon atoms, typically those adjacent to the nitrogen atoms.

Given the structure of this compound, it is plausible that microorganisms capable of utilizing simple amines and diamines would also be able to degrade this compound. The biodegradation process is likely to be influenced by environmental factors such as pH, temperature, oxygen availability, and the presence of a competent microbial community.

Table 2: Potential Biodegradation Products of this compound

| Potential Intermediate Product | Precursor Functional Group | Metabolic Process |

| 3-(Butyl-methyl-amino)propionaldehyde | Primary amine | Deamination/Oxidation |

| N-Butyl-N-methylamine | Propylamine moiety | Dealkylation |

| N-(3-aminopropyl)butylamine | Methyl group | Demethylation |

| Butylamine | N-methyl-N-(3-aminopropyl) moiety | Dealkylation |

This table presents hypothetical metabolic products based on known microbial degradation pathways for similar compounds.

Methodologies for Environmental Monitoring of this compound

The detection and quantification of this compound in environmental matrices such as water, soil, and air would likely require sensitive and specific analytical methods due to its expected low concentrations and potential for matrix interference. While specific methods for this compound are not widely documented, techniques used for other aliphatic amines are applicable.

A common analytical approach involves chromatographic separation followed by detection.

Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is a powerful technique for the analysis of volatile and semi-volatile amines. Due to the polar nature of amines, derivatization is often employed to improve chromatographic peak shape and thermal stability. Common derivatizing agents include chloroformates and silylating agents.

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile and thermally labile amines. As aliphatic amines lack a strong chromophore, derivatization is typically necessary for UV-Vis or fluorescence detection. Derivatizing agents such as dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC) are frequently used to enhance detection sensitivity. HPLC coupled with mass spectrometry (LC-MS) offers high selectivity and sensitivity without the need for derivatization.

Sample preparation is a critical step in the environmental monitoring of amines. For water samples, solid-phase extraction (SPE) with cation-exchange sorbents can be used to concentrate the analyte and remove interfering matrix components. For soil and sediment samples, extraction with an appropriate solvent, followed by cleanup steps, would be necessary prior to analysis. Air sampling can be achieved by drawing air through an acidic impinger solution or a solid sorbent tube, followed by solvent desorption.

Table 3: Overview of Potential Analytical Methods for this compound

| Analytical Technique | Detector | Derivatization | Advantages | Common Applications |

| GC | NPD, MS | Often required | High resolution, good for volatile amines | Air, water, soil extracts |

| HPLC | UV-Vis, Fluorescence | Required | Suitable for non-volatile amines | Water, biological fluids |

| LC-MS/MS | Mass Spectrometer | Not always necessary | High sensitivity and selectivity | Complex environmental samples |

Advanced Analytical Techniques for the Characterization and Quantification of N 3 Aminopropyl N Butyl N Methylamine

Spectroscopic Methodologies Applied to N-(3-aminopropyl)-N-butyl-N-methylamine

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on the analysis of structurally similar compounds such as N-methyl-1,3-propanediamine and N-methylbutylamine. chemicalbook.comchemicalbook.com

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the butyl, methyl, and aminopropyl groups would be anticipated. The protons on the carbon adjacent to the nitrogen atoms would exhibit characteristic downfield shifts due to the deshielding effect of the nitrogen. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule, with the chemical shifts providing insights into their bonding environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH₃ | 2.2 - 2.4 | Singlet | 3H |

| N-CH₂-(CH₂)₂-CH₃ | 2.3 - 2.5 | Triplet | 2H |

| N-CH₂-CH₂-CH₂-NH₂ | 2.4 - 2.6 | Triplet | 2H |

| -CH₂-CH₂-NH₂ | 2.6 - 2.8 | Triplet | 2H |

| -CH₂-CH₂-CH₂- | 1.5 - 1.7 | Multiplet | 2H |

| -CH₂-CH₂-CH₃ | 1.3 - 1.5 | Multiplet | 2H |

| -CH₂-CH₃ | 0.8 - 1.0 | Triplet | 3H |

| -NH₂ | Variable (broad) | Singlet | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular mass of this compound is 144.26 g/mol . scbt.comepa.gov

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways common to aliphatic amines. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation route for amines. libretexts.org This process leads to the formation of stable, nitrogen-containing cations. For this compound, several alpha-cleavage products are possible, leading to a complex fragmentation pattern that can be used for its identification.

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 144 | [C₈H₂₀N₂]⁺ | Molecular Ion (M⁺) |

| 129 | [M - CH₃]⁺ | Loss of a methyl radical |

| 101 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of a propyl radical |

| 86 | [CH₃-N(CH₃)-(CH₂)₃-NH₂]⁺ | Alpha-cleavage at the butyl chain |

| 58 | [CH₃-N(CH₃)-CH₂]⁺ | Cleavage of the aminopropyl chain |

| 44 | [CH₂NH₂]⁺ | Cleavage of the aminopropyl chain |

Note: Predicted fragmentation is based on general principles of amine mass spectrometry. libretexts.orgmiamioh.edu

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its various bonds.

The presence of the primary amine (-NH₂) group would be indicated by a pair of medium intensity bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. A broad band in the range of 1590-1650 cm⁻¹ would correspond to the N-H scissoring vibration. The C-N stretching vibrations would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The C-H stretching vibrations of the alkyl chains would be observed as strong bands in the 2850-2960 cm⁻¹ region. spectroscopyonline.com Furthermore, the N-methyl group may exhibit a characteristic symmetric stretching peak around 2780-2805 cm⁻¹. spectroscopyonline.com

Raman spectroscopy, being complementary to IR, would also be sensitive to these vibrations, particularly the more symmetric ones.

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Scissoring | 1590 - 1650 |

| Alkyl Chains (-CH₂, -CH₃) | C-H Stretch | 2850 - 2960 |

| N-Methyl (-N-CH₃) | C-H Symmetric Stretch | 2780 - 2805 |

| Aliphatic Amine | C-N Stretch | 1000 - 1250 |

Note: Predicted wavenumbers are based on characteristic IR frequencies for amines. spectroscopyonline.comchemicalbook.com

UV-Vis Spectroscopy in this compound Studies

UV-Vis spectroscopy is generally of limited utility for the structural characterization of saturated aliphatic amines like this compound. This is because such compounds lack chromophores that absorb significantly in the ultraviolet and visible regions of the electromagnetic spectrum. Saturated amines typically exhibit only weak n→σ* transitions at wavelengths below 240 nm, which may not be readily observable with standard instrumentation.

Chromatographic Separation Techniques for this compound

Chromatographic methods are essential for the separation and quantification of this compound from complex matrices. These techniques exploit differences in the physicochemical properties of the analyte and other components of a mixture to achieve separation.

Gas Chromatography (GC) Methods for this compound

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile amines. The separation in GC is based on the partitioning of the analyte between a stationary phase and a mobile gas phase. Due to the basic and polar nature of amines, their analysis by GC can be challenging, often resulting in poor peak shape and tailing. researchgate.net This is primarily due to the interaction of the amine groups with active sites on the column and inlet system.

To overcome these challenges, specialized columns with basic deactivation are often employed. Common stationary phases for amine analysis include those based on polyethylene (B3416737) glycol (e.g., Carbowax) modified with a base like potassium hydroxide (B78521) (KOH). labrulez.com Alternatively, derivatization of the amine groups can be performed to reduce their polarity and improve their chromatographic behavior. nih.govmdpi.com

When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both the separation and confident identification of this compound. The retention time from the GC provides one level of identification, while the mass spectrum from the MS offers definitive structural confirmation.

Table 4: Typical Gas Chromatography Parameters for Amine Analysis

| Parameter | Typical Value/Condition |

| Column | Fused silica (B1680970) capillary column with a polar stationary phase (e.g., DB-WAX, CP-Sil 8 CB for amines) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60-80 °C, ramped to 250-280 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Liquid Chromatography (LC) Techniques for this compound

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the separation and quantification of aliphatic amines. Given the structure of this compound, which contains both a secondary and a tertiary amine, several LC-based approaches can be hypothesized for its analysis. These methods often necessitate a derivatization step to introduce a chromophore or fluorophore, enhancing detection by common UV-Vis or fluorescence detectors.

Pre-column and Post-column Derivatization: A common strategy for the analysis of aliphatic amines that lack a UV-absorbing moiety is derivatization. Reagents such as o-phthalaldehyde (B127526) (OPA), in the presence of a thiol, react with primary and secondary amines to yield highly fluorescent isoindole derivatives. sigmaaldrich.comresearchgate.net Another widely used reagent is phenyl isothiocyanate (PITC), which reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives that are readily detectable by UV. psu.edu

For a compound like this compound, derivatization would likely occur at the secondary amine group. The choice of derivatizing agent and reaction conditions would need to be optimized to ensure complete reaction and stability of the derivative.

Separation and Detection: The separation of the derivatized amine is typically achieved using reversed-phase HPLC on a C18 column. sigmaaldrich.comresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode to ensure adequate separation from other components in a sample matrix. psu.edu

Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful tool for the analysis of aliphatic amines without the need for derivatization. springernature.com The high sensitivity and selectivity of mass spectrometry allow for the direct detection of the protonated molecule of this compound. This technique can provide both quantitative data and structural information.

The following table summarizes typical HPLC conditions used for the analysis of related aliphatic amines, which could serve as a starting point for method development for this compound.

Table 1: Exemplary Liquid Chromatography Conditions for Aliphatic Amine Analysis

| Analytical Method | Column | Mobile Phase | Derivatization Reagent | Detection Method | Reference |

| HPLC | Reversed-phase C18 | Acetonitrile/Water Gradient | o-phthalaldehyde (OPA)/N-acetyl-L-cysteine | Fluorescence (Ex: 340 nm, Em: 450 nm) | sigmaaldrich.comresearchgate.net |

| HPLC | Reversed-phase C18 | Acetonitrile/Water Gradient | Phenyl isothiocyanate (PITC) | UV (240 nm) | psu.edu |

| LC-MS/MS | Reversed-phase C18 | Water (with 0.1% HFBA)/Acetonitrile (with 0.1% HFBA) Gradient | None | Mass Spectrometry (SRM mode) | springernature.comnih.gov |

Electrochemical Methods for this compound Analysis

Electrochemical methods offer a highly sensitive alternative for the detection of aliphatic amines. These techniques can be used as standalone methods or, more commonly, as detection systems coupled with liquid chromatography.

Direct Electrochemical Oxidation: Aliphatic amines can be directly oxidized at the surface of certain electrodes. Research has shown that boron-doped diamond thin-film electrodes can be used for the electrochemical oxidation of various polyamines. acs.org The oxidation of the amine functional groups produces a measurable current that is proportional to the concentration of the analyte. For this compound, both the secondary and tertiary amine groups could potentially be electrochemically active. The half-wave oxidation potential for several polyamines was found to be approximately +0.88 V versus a Ag/AgCl reference electrode in a pH 10 carbonate buffer. acs.org

Indirect Electrochemical Detection: An indirect electrochemical detection method involves the use of an enzymatic reaction. This approach has been successfully applied to the analysis of polyamines by coupling HPLC with a post-column reactor containing an immobilized enzyme, such as polyamine oxidase. nih.gov This enzyme catalyzes the oxidation of amines, producing hydrogen peroxide (H₂O₂). The generated hydrogen peroxide is then detected electrochemically at a platinum electrode. This method provides high selectivity and sensitivity, with detection limits in the picomole range having been reported for some polyamines. nih.gov

The table below outlines key parameters for the electrochemical detection of related amines.

Table 2: Parameters for Electrochemical Detection of Polyamines

| Detection Method | Electrode | Measured Species | Key Parameters | Application | Reference |

| Direct Oxidation | Boron-doped diamond thin-film | Polyamines | E₁/₂ ≈ +0.88 V vs Ag/AgCl in pH 10 buffer | Flow injection analysis | acs.org |

| Indirect (Enzymatic) | Platinum | Hydrogen Peroxide (H₂O₂) | Post-column reactor with immobilized polyamine oxidase | HPLC with electrochemical detection | nih.gov |

X-ray Diffraction and Crystallographic Studies of this compound

X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic structure of a crystalline compound. For this compound, this method could provide definitive information on its bond lengths, bond angles, and conformation in the solid state.

For instance, the crystal structure of N,N′-(propane-1,3-diyl)dibenzothioamide has been determined, showing a trans-trans-trans-gauche conformation for the NH–CH₂–CH₂–CH₂–NH bond sequence. researchgate.net Such studies on analogous compounds can provide valuable insights into the likely structural features of this compound.

Should a crystalline form of this compound or a suitable salt be prepared, single-crystal X-ray diffraction analysis would be the definitive method for its structural elucidation. The table below presents crystallographic data for a related N,N'-disubstituted propane-1,3-diamine derivative as an illustrative example.

Table 3: Illustrative Crystallographic Data for a Related Propane-1,3-diamine Derivative

| Compound Name | N,N′-(Propane-1,3-diyl)dibenzothioamide |

| Formula | C₁₇H₁₈N₂S₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 8.3652 Å, b = 14.1339 Å, c = 26.9223 Å |

| Volume | 3183.12 ų |

| Reference | researchgate.net |

Note: This data is for a structurally related compound and is provided for illustrative purposes only.

Computational and Theoretical Studies of N 3 Aminopropyl N Butyl N Methylamine

Quantum Chemical Calculations on N-(3-aminopropyl)-N-butyl-N-methylamine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

The electronic structure of this compound dictates its reactivity and physical properties. DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31++G(d,p)), can be used to compute key electronic descriptors. helsinki.finih.govnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. The distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack. Furthermore, the calculation of the molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting electron-rich (negative potential, typically around the nitrogen atoms) and electron-poor (positive potential) regions of the molecule.

Due to the presence of flexible alkyl chains, this compound can exist in numerous conformations. Conformational analysis is crucial to identify the lowest energy (most stable) structures. rti.org Computational methods can systematically explore the potential energy surface by rotating the single bonds. The relative energies of different conformers, arising from rotations around the C-C and C-N bonds, would be calculated to identify the most stable geometries. Intramolecular hydrogen bonding between the primary amine and the tertiary amine could play a role in stabilizing certain conformations. researchgate.net

Illustrative Data for Conformational Analysis:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Description |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | N-C-C-C ≈ 180 (anti) | Extended chain conformation |

| 2 | 1.25 | N-C-C-C ≈ 60 (gauche) | Gauche conformation in propyl chain |

| 3 | 2.50 | C-N-C-C ≈ 70 | Folded conformation allowing potential weak intramolecular H-bond |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of the molecule. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govacs.orgresearchgate.net Calculated chemical shifts, when scaled and compared to experimental spectra, are invaluable for structure verification and assignment of resonances. youtube.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and their corresponding intensities for Infrared (IR) and Raman spectra can be calculated. researchgate.net By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., N-H stretch, C-H stretch, CH₂ scissoring).

Illustrative Data for Predicted Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

|---|---|---|

| ν(N-H) | 3450, 3360 | Primary amine asymmetric & symmetric stretch |

| ν(C-H) | 2955, 2930, 2870 | Alkyl CH₃ and CH₂ asymmetric & symmetric stretch |

| δ(N-H) | 1610 | Primary amine scissoring |

| δ(CH₂) | 1465 | CH₂ scissoring |

| ν(C-N) | 1180, 1070 | C-N stretching |

Molecular Dynamics Simulations Involving this compound

While quantum mechanics is ideal for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to investigate the behavior of a molecule in a condensed phase (e.g., in a solvent or interacting with other molecules) over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system. aps.orgbohrium.com

For this compound, MD simulations could be employed to study its behavior in aqueous solution. nih.gov Such simulations would provide insights into its solvation structure, revealing how water molecules arrange around its hydrophobic (butyl chain) and hydrophilic (amine groups) regions. nih.gov Key properties that can be calculated from MD trajectories include radial distribution functions (RDFs), which describe the probability of finding another atom at a certain distance from a reference atom, and diffusion coefficients, which quantify the molecule's mobility in the solvent. These simulations are also critical for understanding how the molecule might interact with biological macromolecules, such as DNA or proteins. nih.govmdpi.com

Illustrative Data for MD Simulation Parameters:

| Parameter | Value/Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) or similar |

| Solvent Model | TIP3P or SPC/E water |

| System Size | 1 molecule in a box of ~2000 water molecules |

| Temperature | 298.15 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Structure-Reactivity Relationships Derived from Computational Models for this compound

Computational models can establish quantitative structure-activity relationships (QSAR) or more general structure-reactivity relationships. nih.govajol.info By calculating a series of molecular descriptors for this compound and related compounds, it is possible to build models that correlate these descriptors with specific reactivity or activity.

Key reactivity descriptors derived from quantum chemical calculations include:

Frontier Orbital Energies (HOMO/LUMO): Indicate the molecule's ability to donate or accept electrons.

Ionization Potential and Electron Affinity: Related to the energies required to remove or add an electron.

Global Hardness and Softness: Describe the resistance to change in electron distribution.

Partial Atomic Charges: Indicate the distribution of charge within the molecule and can highlight potential sites of electrostatic interaction. The protonation sites of polyamines can be predicted based on charge distribution and energy calculations. nih.govhyperquad.co.ukspringernature.com

Fukui Functions: Identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

These descriptors would help predict, for instance, the relative basicity of the two nitrogen atoms or the molecule's propensity to act as a nucleophile in chemical reactions. nih.gov

Illustrative Data for Calculated Reactivity Descriptors:

| Descriptor | Hypothetical Calculated Value | Interpretation |

|---|---|---|

| E(HOMO) | -6.2 eV | Energy of the highest occupied molecular orbital |

| E(LUMO) | 1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability |

| Dipole Moment | 1.8 Debye | Moderate polarity |

| NBO Charge on N (primary) | -0.95 e | Electron-rich, likely primary protonation site |

| NBO Charge on N (tertiary) | -0.60 e | Less electron-rich than the primary amine |

In Silico Prediction of this compound Biological Interactions

In silico methods are widely used in the early stages of drug discovery and toxicology to predict how a molecule might interact with biological systems. nih.gov These predictions can encompass absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties, as well as potential binding to biological targets. nih.govacs.orgresearchgate.netresearchgate.net

For this compound, various computational tools and web servers (e.g., SwissADME, pkCSM) could be used to predict its pharmacokinetic profile. These predictions are based on the molecule's structure and physicochemical properties like lipophilicity (logP), water solubility, and polar surface area. Such models can predict whether the molecule is likely to be orally absorbed, cross the blood-brain barrier, or be a substrate for metabolic enzymes like cytochrome P450s.

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. If a potential biological target for this compound were identified, docking simulations could be performed to predict its binding mode and estimate its binding affinity. This would provide hypotheses about its mechanism of action at a molecular level.

Illustrative Data for Predicted ADME Properties:

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| LogP (Lipophilicity) | 1.5 | Good balance between solubility and permeability |

| Water Solubility | Highly Soluble | Expected due to amine groups |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeant | No | Unlikely to cross into the central nervous system |

| CYP2D6 Substrate | Yes | Potential for metabolism by this enzyme |

| Ames Mutagenicity | No | Predicted to be non-mutagenic |

Emerging Research Areas and Future Directions for N 3 Aminopropyl N Butyl N Methylamine

Integration of N-(3-aminopropyl)-N-butyl-N-methylamine in Advanced Materials

The unique molecular structure of this compound, which features both a primary and a tertiary amine group, positions it as a promising candidate for integration into advanced materials. The primary amine offers a reactive site for polymerization and grafting, while the tertiary amine can act as a catalytic center, a binding site for metal ions, or a pH-responsive unit.

One potential application lies in the development of functional polymers. The primary amine group can readily participate in polymerization reactions, such as the formation of polyamides, polyimides, or polyureas. The incorporation of the N-butyl-N-methyl-aminopropyl side chain would introduce specific functionalities into the polymer backbone. For instance, the tertiary amine could enhance the adhesive properties of the polymer, improve its solubility in specific solvents, or act as an in-situ catalyst for curing processes.

Another area of interest is its use as a surface modification agent. The primary amine can be used to graft the molecule onto the surface of various substrates, such as silica (B1680970), metal oxides, or carbon nanotubes. This surface functionalization could be employed to alter the surface properties of the material, for example, to improve its compatibility with a polymer matrix in a composite material, or to introduce catalytic activity onto a solid support.

The presence of two amine groups with different basicities also suggests potential for use in stimuli-responsive materials. The tertiary amine, being more basic, will be protonated at a higher pH than the primary amine. This differential protonation could be exploited to create materials that change their properties, such as swelling or permeability, in response to changes in pH. Such materials could find applications in drug delivery systems, sensors, or smart coatings.

A summary of potential applications in advanced materials is presented in the table below:

| Application Area | Role of this compound | Potential Benefits |

| Functional Polymers | Monomer or co-monomer | Enhanced adhesion, improved solubility, built-in catalytic activity |

| Surface Modification | Grafting agent | Improved interfacial compatibility in composites, introduction of surface catalytic sites |

| Stimuli-Responsive Materials | pH-sensitive component | Controllable swelling/permeability, development of sensors and smart coatings |

Potential for this compound in Novel Catalytic Cycles

The dual amine functionality of this compound suggests its potential as a versatile component in novel catalytic cycles. The primary and tertiary amine groups can act independently or cooperatively to facilitate a variety of chemical transformations.

The tertiary amine moiety can function as a basic catalyst in reactions such as aldol (B89426) condensations, Michael additions, and transesterifications. The presence of the primary amine in the same molecule could lead to synergistic effects, potentially enhancing the catalytic activity or selectivity of the tertiary amine through hydrogen bonding or by acting as a proton shuttle.

Furthermore, the diamine structure makes it a suitable ligand for the formation of metal complexes. The two nitrogen atoms can chelate to a metal center, forming a stable complex that may exhibit catalytic activity. The specific nature of the N-butyl and N-methyl substituents on the tertiary amine can influence the steric and electronic properties of the resulting metal complex, allowing for the fine-tuning of its catalytic performance. These metal complexes could be explored for applications in a range of catalytic reactions, including hydrogenations, oxidations, and cross-coupling reactions.